Synthetic Yield in Memantine Analog Preparation: A Direct Comparative Metric
In the preparation of cerebral ischemia-targeting adamantane derivatives, the use of 1-(2-bromoethyl)-3,5-dimethyl adamantane as a starting material affords a defined synthetic yield, which serves as a benchmark for route efficiency. When 1-bromo-3,5-dimethyladamantane is reacted with aluminum tribromide in a methanol/hexane solvent system, the target compound is obtained in a 48% yield [1]. This provides a quantitative baseline for process optimization and cost assessment, as the yield is specific to this particular electrophilic intermediate and its subsequent transformation into amino-alkyl derivatives.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 48% |
| Comparator Or Baseline | 1-bromo-3,5-dimethyladamantane (precursor) under specified conditions; No direct comparative yield for an alternative route provided. |
| Quantified Difference | Not applicable (only target compound yield reported). |
| Conditions | Reaction of 1-bromo-3,5-dimethyladamantane with aluminum tribromide in methanol and hexane as solvents. |
Why This Matters
This documented yield provides a critical efficiency benchmark for procurement decisions, as it directly impacts the cost and scalability of downstream drug candidate synthesis.
- [1] Molaid. 1-(2-bromoethyl)-3,5-dimethyl adamantane. CAS 134562-64-4. Compound Detail Page (Reaction Information). View Source
